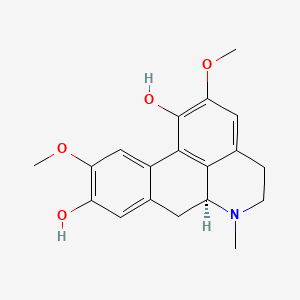
Isoboldine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoboldine is an alkaloid compound belonging to the aporphine class. It is naturally found in various plant species, including the Chilean boldo tree (Peumus boldus) and several species of the genus Corydalis . This compound has been studied for its potential pharmacological properties, including antioxidant, anticancer, and neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions: Isoboldine can be synthesized through several chemical routes. One common method involves the methylation of boldine, another aporphine alkaloid, using methyl iodide in the presence of a base . The reaction typically occurs under reflux conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves and bark of the Chilean boldo tree. The extraction process may use solvents like ethanol or methanol, followed by purification steps such as crystallization or chromatography .
化学反応の分析
Types of Reactions: Isoboldine undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or neutral conditions.
Reduction: Sodium borohydride; usually carried out in alcoholic solvents.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Isoboldine has been explored for various scientific research applications, including:
作用機序
Isoboldine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Neuroprotective Effects: It inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters, thereby enhancing cholinergic transmission.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating pathways such as the NF-κB and MAPK signaling pathways.
類似化合物との比較
Isoboldine is structurally similar to other aporphine alkaloids, such as boldine, isocorydine, and laurotetanine. it exhibits unique properties that distinguish it from these compounds:
Boldine: While both compounds have antioxidant properties, this compound shows stronger neuroprotective effects.
Isocorydine: Isocorydine has been studied for its anticancer properties, but this compound demonstrates a broader range of pharmacological activities.
Laurotetanine: Laurotetanine is known for its antimicrobial effects, whereas this compound is more prominent in neuroprotective and anticancer research.
特性
CAS番号 |
95508-61-5 |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC名 |
(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |
InChIキー |
LINHZVMHXABQLB-ZDUSSCGKSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC |
正規SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


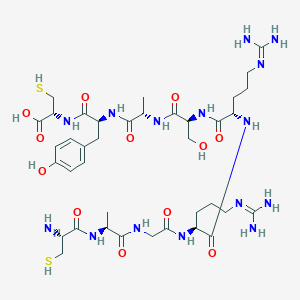
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)
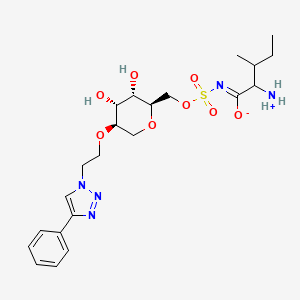
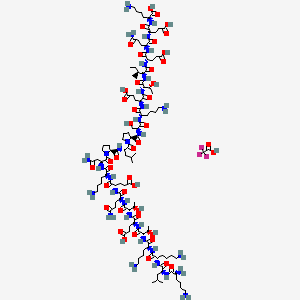
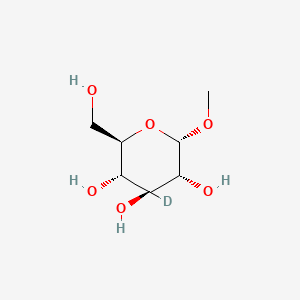
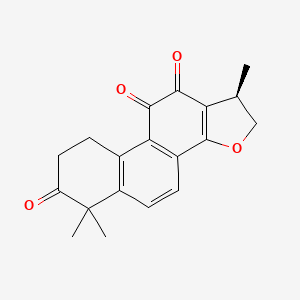

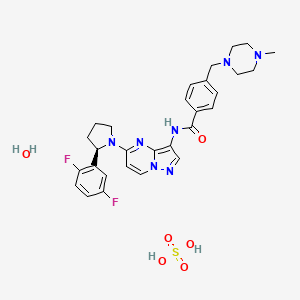
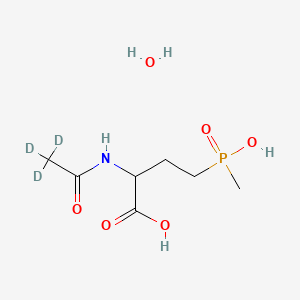
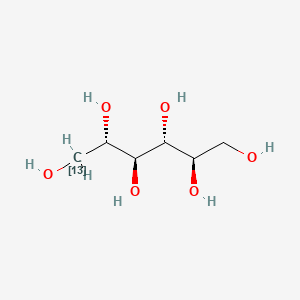
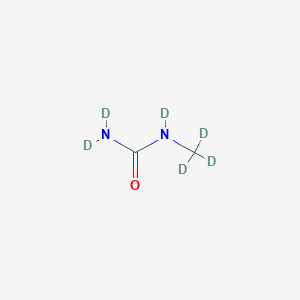
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
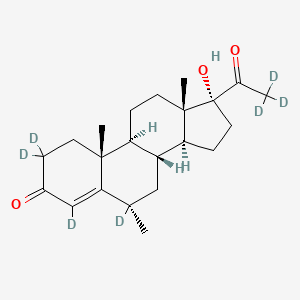
![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
